alpha,4-Dimethyl-8-methoxyfuro(3,2-c)quinoline-2-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha,4-Dimethyl-8-methoxyfuro(3,2-c)quinoline-2-methanol is a complex organic compound that consists of 15 hydrogen atoms, 15 carbon atoms, 1 nitrogen atom, and 3 oxygen atoms . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine and industry.
Vorbereitungsmethoden
The synthesis of alpha,4-Dimethyl-8-methoxyfuro(3,2-c)quinoline-2-methanol involves multiple steps, typically starting with the formation of the quinoline core. Various synthetic methods can be employed, including cyclization and cycloaddition reactions . Industrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Analyse Chemischer Reaktionen
Alpha,4-Dimethyl-8-methoxyfuro(3,2-c)quinoline-2-methanol undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antibacterial, antineoplastic, and antiviral agent . Its unique structure also makes it useful in the development of organic light-emitting diodes (OLEDs) and other industrial applications .
Wirkmechanismus
The mechanism of action of alpha,4-Dimethyl-8-methoxyfuro(3,2-c)quinoline-2-methanol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, leading to its biological effects . The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Alpha,4-Dimethyl-8-methoxyfuro(3,2-c)quinoline-2-methanol can be compared to other quinoline derivatives, such as fluoroquinolines and dibenzo[f,h]furo[2,3-b]quinoxaline . These compounds share similar core structures but differ in their substituents and specific properties. The unique combination of functional groups in this compound gives it distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
88654-72-2 |
---|---|
Molekularformel |
C15H15NO3 |
Molekulargewicht |
257.28 g/mol |
IUPAC-Name |
1-(8-methoxy-4-methylfuro[3,2-c]quinolin-2-yl)ethanol |
InChI |
InChI=1S/C15H15NO3/c1-8-11-7-14(9(2)17)19-15(11)12-6-10(18-3)4-5-13(12)16-8/h4-7,9,17H,1-3H3 |
InChI-Schlüssel |
XGQHQAIJSMRFPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(OC2=C3C=C(C=CC3=N1)OC)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.